1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine
Overview
Description
1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a nitrostyryl group and two benzyloxy groups
Preparation Methods
The synthesis of 1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the nitrostyryl intermediate: This step involves the reaction of a suitable nitro compound with a styrene derivative under specific conditions to form the nitrostyryl intermediate.
Introduction of benzyloxy groups: The benzyloxy groups are introduced through a benzylation reaction, where benzyl chloride reacts with the intermediate in the presence of a base.
Cyclization to form the pyrrolidine ring: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, often using a suitable catalyst and under controlled conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the styryl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, benzyl chloride, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The benzyloxy groups can enhance the compound’s solubility and facilitate its interaction with hydrophobic targets.
Comparison with Similar Compounds
1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine can be compared with similar compounds such as:
1-(4,5-Dimethoxy-2-nitrostyryl)pyrrolidine: This compound has methoxy groups instead of benzyloxy groups, which can affect its reactivity and solubility.
1-(4,5-Bis(benzyloxy)-2-aminostyryl)pyrrolidine: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]ethenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-28(30)24-18-26(32-20-22-11-5-2-6-12-22)25(31-19-21-9-3-1-4-10-21)17-23(24)13-16-27-14-7-8-15-27/h1-6,9-13,16-18H,7-8,14-15,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJPOSZPBWBLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706530 | |
Record name | 1-{2-[4,5-Bis(benzyloxy)-2-nitrophenyl]ethenyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00706530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99474-23-4 | |
Record name | 1-{2-[4,5-Bis(benzyloxy)-2-nitrophenyl]ethenyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00706530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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